molecular formula C10H21N3O B14790669 2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide

2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide

カタログ番号: B14790669
分子量: 199.29 g/mol
InChIキー: MDZARNQGIBZWRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide is a propanamide derivative featuring a 1-methylpiperidin-4-ylmethyl substituent. Its molecular formula is C₁₀H₂₀N₃O, and it is identified by CAS number 1353996-57-2 (synonyms include (S)-2-Amino-N-(1-methylpiperidin-4-ylmethyl)propanamide) . The compound is primarily utilized as a pharmaceutical intermediate, with structural attributes that influence its pharmacokinetic properties, such as moderate lipophilicity and metabolic stability due to the methylpiperidine moiety .

特性

分子式

C10H21N3O

分子量

199.29 g/mol

IUPAC名

2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)12-7-9-3-5-13(2)6-4-9/h8-9H,3-7,11H2,1-2H3,(H,12,14)

InChIキー

MDZARNQGIBZWRI-UHFFFAOYSA-N

正規SMILES

CC(C(=O)NCC1CCN(CC1)C)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

Tertiary Amine Formation via Multi-Step Synthesis

The most well-documented preparation of 2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide involves a three-step sequence starting from 4-acetylpiperidine-1-carboxylic acid tert-butyl ester (compound II). The pathway proceeds through intermediate azide formation followed by reduction, as outlined in a 2019 patent (CN113045484A).

Step 1: Synthesis of Compound III

Compound II undergoes a base-mediated reaction with chloroform to yield compound III. Key variables include:

  • Base selection : 1,8-diazabicycloundec-7-ene (DBU) or sodium hydroxide at −20°C to 0°C.
  • Solvent system : Anhydrous tetrahydrofuran (THF) or dichloromethane.
  • Yield optimization : Molar ratios of 1:1.0–1.2 (compound II:base) achieve 55–60% conversion.
Step 2: Azide Formation to Compound IV

Compound III reacts with sodium azide (NaN₃) in methanol under alkaline conditions:

  • Base : N,N-diisopropylethylamine (DIPEA) or DBU.
  • Temperature : 25–50°C for 15–48 hours.
  • Yield : 47.97–55.3% after purification via silica gel chromatography.
Step 3: Reduction to Target Compound

Lithium aluminum hydride (LAH) in THF reduces compound IV at reflux:

  • Stoichiometry : 4 equivalents of LAH per equivalent of compound IV.
  • Reaction time : 16 hours at reflux (66°C).
  • Yield : 83.3% after aqueous workup.

Table 1: Summary of Synthetic Steps and Yields

Step Reactants Reagents/Conditions Yield (%)
1 Compound II + CHCl₃ DBU, THF, −20°C to 0°C 55–60
2 Compound III + NaN₃ DIPEA/DBU, MeOH, 25–50°C 47.97–55.3
3 Compound IV + LAH THF, reflux, 16 h 83.3

Alternative Pathways and Comparative Analysis

While the azide-reduction route predominates, alternative methods include:

  • Direct reductive amination : Using 1-methylpiperidine-4-carbaldehyde and 2-aminopropanamide with sodium cyanoborohydride. However, this method suffers from lower stereoselectivity (<70% enantiomeric excess).
  • Enzymatic resolution : Lipase-mediated kinetic resolution of racemic intermediates, though scalability remains challenging.

Mechanistic Insights and Stereochemical Control

Base-Mediated Chloroform Addition

The formation of compound III proceeds via a nucleophilic acyl substitution mechanism. DBU deprotonates chloroform, generating a trichloromethanide ion that attacks the acetyl carbonyl of compound II. The tert-butyl carbamate group acts as a transient protecting group, preventing undesired side reactions at the piperidine nitrogen.

Stereochemical Considerations

The patent-specified route produces racemic this compound. For enantioselective synthesis, chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) may be employed post-reduction, though these modifications remain undocumented in peer-reviewed literature.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Modern production facilities utilize continuous flow reactors to enhance the safety and efficiency of azide handling. Key parameters:

  • Residence time : 8–12 minutes for Step 2 at 50°C.
  • Pressure : 3–5 bar to prevent solvent evaporation.
  • Yield improvement : 12–15% increase over batch methods.

Solvent Recycling and Waste Management

  • Methanol recovery : Distillation achieves >95% solvent reuse in Step 2.
  • LAH quench protocols : Gradual addition of ethyl acetate followed by aqueous NaOH minimizes hydrogen gas evolution.

Quality Control Metrics

Parameter Specification Analytical Method
Purity (HPLC) ≥98.5% C18 column, 0.1% TFA/MeCN
Residual solvents <500 ppm (ICH Q3C) GC-FID with headspace sampling
Enantiomeric excess ≥99% (if applicable) Chiral HPLC (Chiralpak® AD-H)

化学反応の分析

Types of Reactions

2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amides.

科学的研究の応用

2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Alaninamide Series

Several alaninamide derivatives share the 2-amino-propanamide backbone but differ in substituents on the benzyl or piperidine groups:

Compound Name Substituents/Modifications Key Properties/Applications Reference
2-Amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide 1-Methylpiperidin-4-ylmethyl Pharmaceutical intermediate
2-Amino-N-(4-(benzyloxy)benzyl)propanamide (28) 4-(Benzyloxy)benzyl High synthetic yield (97%), purity (97.41%)
2-Amino-N-(4-((4-(trifluoromethoxy)benzyl)oxy)benzyl)propanamide (31) Trifluoromethoxybenzyloxy Enhanced lipophilicity (F3 substituent), high purity (96.82%)

Key Findings :

  • The methylpiperidine group in the target compound may confer better metabolic stability than benzyloxy groups, which are prone to oxidative metabolism .

Derivatives with Heterocyclic Modifications

Oxadiazole-Containing Analogues
  • 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (Figure 19 in ): Incorporates a 1,3,4-oxadiazole ring linked to the propanamide backbone. Demonstrates potent histone deacetylase (HDAC) inhibition, with IC₅₀ values in the nanomolar range against breast cancer cell lines (MCF-7, MDA-MB-231) . Comparison: The oxadiazole moiety enhances electronic interactions with HDAC active sites, a feature absent in the target compound. This highlights the role of heterocycles in target-specific activity .
Indole-Modified Analogues
  • SN0209 (API): (S)-2-Amino-N-(1-((5-chloro-1H-indol-3-yl)methyl)piperidin-4-yl)-3-(1H-indol-3-yl)propanamide: Features dual indole rings and a chloro substituent. Inhibits bacterial AB toxins by disrupting SOS-p21-Ras GTPase interactions . Comparison: The indole groups in SN0209 enable π-π stacking with protein targets, whereas the target compound’s methylpiperidine group limits such interactions, favoring metabolic stability over broad-spectrum bioactivity .

Piperidine-Based Pharmaceutical Intermediates

Compound Name Substituents/Modifications Applications Reference
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Methoxymethyl, phenyl Pharmaceutical intermediate
N-(1-[2-(4-Methylphenyl)ethyl]-4-piperidinyl)-N-phenylpropanamide 4-Methylphenylethyl, phenyl Structural analog of fentanyl

Key Findings :

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 2-Amino-N-(2-fluoroethyl)propanamide (HCl) SN0209
Molecular Weight 198.29 g/mol 170.61 g/mol 481.97 g/mol
LogP (Estimated) ~1.2 (moderate lipophilicity) ~0.8 (higher hydrophilicity) ~3.5 (high lipophilicity)
Bioactivity Intermediate Unknown (salt form enhances solubility) Antibacterial

Structural Insights :

  • Fluorine substitution (e.g., 2-fluoroethyl in ) reduces logP and enhances aqueous solubility, whereas bulky groups (e.g., indole in SN0209) increase logP and tissue penetration .
  • The target compound’s methylpiperidine group balances lipophilicity and metabolic stability, making it a versatile intermediate for further derivatization .

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for 2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with a piperidine derivative. For example:

Intermediate Preparation : React 1-methylpiperidin-4-amine with a protected amino acid (e.g., Boc-protected alanine) using a coupling agent like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) .

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) to yield the free amine.

Characterization : Confirm purity via HPLC (>95%) and structural identity using 1H^1H-NMR and HRMS .

  • Key Data : Yields for similar piperidinyl-propanamide syntheses range from 40% to 61% depending on reaction optimization .

Q. How can researchers verify the structural identity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to confirm proton environments (e.g., piperidine ring protons at δ 2.5–3.0 ppm, amide NH at δ 6.5–7.0 ppm) .
  • Mass Spectrometry : HRMS should match the molecular formula C10H20N3OC_{10}H_{20}N_3O (calculated mass: 198.1605 g/mol).
  • X-ray Crystallography : For crystalline derivatives, analyze unit cell parameters to resolve stereochemistry .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in receptor binding data for piperidinyl-propanamide derivatives?

  • Methodological Answer :

  • Radioligand Binding Assays : Compare affinity for neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT1A_{1A}) using 3H^3H-labeled ligands. For example:
  • Incubate the compound with HEK293 cells expressing cloned receptors.
  • Calculate IC50_{50} values using nonlinear regression .
  • Functional Assays : Measure cAMP inhibition or calcium flux to distinguish agonist vs. antagonist activity .
    • Data Contradiction Example : Piperidine substituents (e.g., methyl vs. phenethyl groups) can alter receptor selectivity by >10-fold .

Q. How does the stereochemistry of the amino group impact bioactivity?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Enzymatic Assays : Test stereoisomers against aminopeptidases to assess metabolic stability. For example, (S)-enantiomers often show higher resistance to hydrolysis .
    • Key Finding : (S)-configured analogs of related compounds exhibit 3–5x higher potency in vitro compared to (R)-isomers .

Q. What computational methods predict the metabolic pathways of this compound?

  • Methodological Answer :

  • In Silico Tools : Use software like MetaSite or GLORYx to identify vulnerable sites (e.g., amide bond hydrolysis, piperidine N-demethylation) .
  • CYP450 Inhibition Assays : Test liver microsomes to quantify inhibition of CYP3A4 or CYP2D6, which are critical for drug-drug interaction studies .

Research Design & Validation

Q. How to design a stability study for this compound under physiological conditions?

  • Methodological Answer :

  • Buffer Solutions : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C.
  • Sampling Intervals : Analyze degradation at 0, 6, 12, and 24 hours using LC-MS.
  • Key Metric : Stability >80% after 24 hours in plasma is ideal for in vivo studies .

Q. What in vitro models are suitable for assessing blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • PAMPA-BBB : Measure permeability coefficients (Pe) using artificial membranes. A Pe >4.0 × 106^{-6} cm/s suggests high BBB penetration .
  • MDCK-MDR1 Cells : Quantify efflux ratios (ER) to evaluate P-glycoprotein-mediated transport. ER <2.0 indicates minimal efflux .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。